7-(diethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-(diethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the substituents on the aromatic aldehyde.
Industrial Production Methods
the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of thiazolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
7-(diethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolopyrimidine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities.
Medicine: Potential use as a therapeutic agent due to its pharmacological properties.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with various molecular targets. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, leading to the inhibition of cancer cell proliferation . The compound’s structure allows it to bind to the enzyme-DNA complex, stabilizing it and preventing the replication process.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds also exhibit topoisomerase I inhibitory activity and have been studied for their anticancer properties.
Thiazolo[3,2-a]pyrimidine derivatives: Known for their antimicrobial activities.
Uniqueness
7-(diethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific substitution pattern, which contributes to its distinct chemical and biological properties. Its diethylamino group enhances its solubility and bioavailability, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C16H18N4S2 |
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Molecular Weight |
330.5 g/mol |
IUPAC Name |
7-(diethylamino)-5-methyl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C16H18N4S2/c1-4-19(5-2)14-13-15(18-11(3)17-14)20(16(21)22-13)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3 |
InChI Key |
UFDOQYOTEFZFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=C1SC(=S)N2C3=CC=CC=C3)C |
Origin of Product |
United States |
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